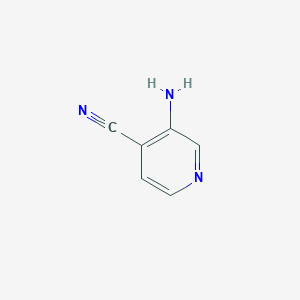

3-Amino-4-cyanopyridine

Descripción general

Descripción

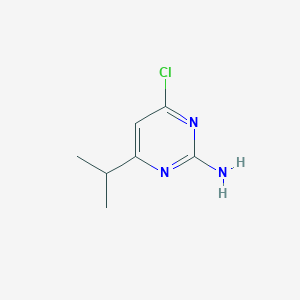

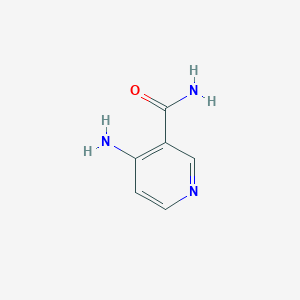

3-Amino-4-cyanopyridine is an organic compound with the molecular formula C6H5N3. It has a molecular weight of 119.13 . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecule consists of a pyridine ring with a nitrile group attached to the 4-position and an amino group attached to the 3-position . The InChI key for 3-Amino-4-cyanopyridine is PEZNQSQPDQLHPN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Amino-4-cyanopyridine has a density of 1.2±0.1 g/cm³, a boiling point of 332.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 155.1±23.7 °C . The compound has a molar refractivity of 32.7±0.4 cm³ .Aplicaciones Científicas De Investigación

Antiproliferative Activity

3-Amino-4-cyanopyridine derivatives have been reported to possess antiproliferative activity . For instance, pyridine derivatives 5c and 5d have shown promising antitumor activity against the liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Anticancer Activity

3-Cyanopyridines have been found to have anticancer activities . A series of novel 3-cyanopyridine derivatives was synthesized and assessed for their cytotoxic activity against three human cancer cell lines: prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) .

Survivin Modulation

Novel 3-Cyanopyridines have been discovered as Survivin Modulators . Survivin is considered an attractive target to develop new promising anticancer candidates due to its overexpression in cancer cells, which is usually accompanied by an increased resistance of cancer cells to chemotherapeutic agents .

Apoptosis Induction

3-Cyanopyridines have been found to induce apoptosis . Compounds 5c and 5e resulted in a notable induction of cell cycle arrest at the G2/M phase, along with an increase in the DNA content in the pre-G1 phase, indicating the incidence of apoptosis .

Synthesis of Pyridine Derivatives

3-Amino-4-cyanopyridine is used in the synthesis of various pyridine derivatives . For example, 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives were produced in good yields .

Preparation of Tetrahydro Di-pyrazolopyridines

3-Amino-4-cyanopyridine can be used in the preparation of tetrahydro di-pyrazolopyridines . These compounds have potential applications in various fields of chemistry and medicine .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-Amino-4-cyanopyridine has been found to be a modulator of the protein Survivin . Survivin is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in many types of cancer cells, contributing to treatment resistance and increased aggressiveness .

Mode of Action

The compound interacts with Survivin, leading to its degradation . This degradation is proteasome-dependent and results in a decrease in the expression of Survivin and other IAP family proteins, such as Livin, XIAP, and C-IAP1 . This interaction disrupts the normal function of these proteins, which play key roles in inhibiting apoptosis (programmed cell death) and promoting cell proliferation .

Biochemical Pathways

The action of 3-Amino-4-cyanopyridine primarily affects the apoptosis pathway. By reducing the levels of Survivin and other IAP proteins, the compound removes the inhibition on apoptosis, allowing for the programmed death of cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (adme), have been calculated . The compound is considered to be very soluble, with a log S (ESOL) of -1.32 and a log S (Ali) of -1.27 . Its lipophilicity, as measured by log Po/w (iLOGP), is 0.83 . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of the action of 3-Amino-4-cyanopyridine is the induction of apoptosis in cancer cells . This is evidenced by an increase in early and late apoptotic cells, as well as an increase in the percentage of necrosis . The compound has shown promising cytotoxicity against various cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) .

Action Environment

The action of 3-Amino-4-cyanopyridine can be influenced by various environmental factors. Additionally, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound

Propiedades

IUPAC Name |

3-aminopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZNQSQPDQLHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443301 | |

| Record name | 3-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-cyanopyridine | |

CAS RN |

78790-79-1 | |

| Record name | 3-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does 3-Amino-4-cyanopyridine play in the synthesis of the molecular spin switches described in the research paper?

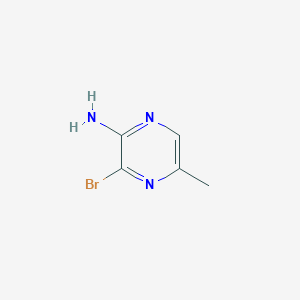

A1: 3-Amino-4-cyanopyridine serves as a starting material in the multi-step synthesis of the azopyridine ligands that are crucial for the spin switching functionality of the Ni(II)-porphyrin complexes []. Specifically, it is reacted with 1-bromo-3-nitrosobenzene under basic conditions (Baeyer–Mills reaction) to yield 3-(3-bromophenylazo)-4-cyanopyridine []. This compound then undergoes further modifications to introduce various substituents at the 4-position of the pyridine ring, ultimately leading to a library of azopyridine ligands with different electronic properties []. These ligands are designed to coordinate to the central Ni(II) ion of the porphyrin in a photoswitchable manner, inducing a change in the spin state of the nickel ion [].

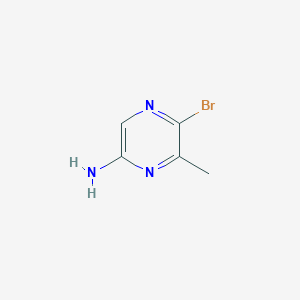

Q2: How does the choice of substituents on the pyridine ring of the azopyridine ligands affect the spin switching efficiency of the Ni(II)-porphyrin complexes?

A2: The research demonstrates that the spin switching efficiency of the Ni(II)-porphyrin complexes is sensitive to the electronic properties of the substituents at the 4-position of the pyridine ring in the azopyridine ligands []. Electron-donating substituents, such as methoxy groups, generally enhance the coordination strength of the ligand to the nickel ion, leading to a higher conversion rate to the high-spin state []. On the other hand, electron-withdrawing substituents like carboxylic acids may have a weaker coordinating ability, potentially impacting the switching efficiency []. The study explores the effects of various substituents, including thiols, disulfides, thioethers, and carboxylic acids, on the spin switching behavior [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)